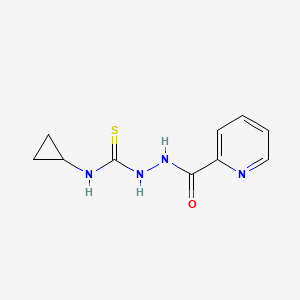
N-(4-acetylphenyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-chloro-4-methylbenzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation of proteins, which plays a critical role in various cellular processes, including gene expression, protein degradation, and cytoskeletal organization. ACY-1215 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.
作用機序
N-(4-acetylphenyl)-2-chloro-4-methylbenzamide selectively inhibits HDAC6, which leads to the accumulation of acetylated proteins in cells. This, in turn, leads to the activation of various cellular pathways, including the heat shock response, autophagy, and cytoskeletal remodeling. The activation of these pathways has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetylphenyl)-2-chloro-4-methylbenzamide are mediated by its inhibition of HDAC6. The accumulation of acetylated proteins in cells leads to the activation of various cellular pathways, which have been shown to have therapeutic benefits in various diseases. N-(4-acetylphenyl)-2-chloro-4-methylbenzamide has been shown to have low toxicity and good pharmacokinetics, making it a promising drug candidate for further development.
実験室実験の利点と制限
One advantage of N-(4-acetylphenyl)-2-chloro-4-methylbenzamide is its selectivity for HDAC6, which reduces the risk of off-target effects. N-(4-acetylphenyl)-2-chloro-4-methylbenzamide has also been shown to have low toxicity and good pharmacokinetics, making it a promising drug candidate for further development. One limitation of N-(4-acetylphenyl)-2-chloro-4-methylbenzamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
Future research on N-(4-acetylphenyl)-2-chloro-4-methylbenzamide could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies could investigate the optimal dosing and administration of N-(4-acetylphenyl)-2-chloro-4-methylbenzamide in different disease models. Finally, the development of novel HDAC6 inhibitors with improved pharmacokinetics and efficacy could also be an area of future research.
In conclusion, N-(4-acetylphenyl)-2-chloro-4-methylbenzamide is a promising drug candidate with potential therapeutic applications in various diseases. Its selective inhibition of HDAC6 and low toxicity make it an attractive option for further development. Future research on N-(4-acetylphenyl)-2-chloro-4-methylbenzamide could lead to the development of novel treatments for cancer, neurodegenerative diseases, and autoimmune disorders.
合成法
The synthesis of N-(4-acetylphenyl)-2-chloro-4-methylbenzamide involves the reaction of 4-acetylphenylamine with 2-chloro-4-methylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
N-(4-acetylphenyl)-2-chloro-4-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-(4-acetylphenyl)-2-chloro-4-methylbenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anti-cancer drugs. In neurodegenerative diseases, N-(4-acetylphenyl)-2-chloro-4-methylbenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune disorders, N-(4-acetylphenyl)-2-chloro-4-methylbenzamide has been shown to suppress the activity of immune cells and reduce the severity of symptoms in animal models of lupus and rheumatoid arthritis.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-10-3-8-14(15(17)9-10)16(20)18-13-6-4-12(5-7-13)11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVDHOFLZJBCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)


![4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)
![5-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5705988.png)
![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)



